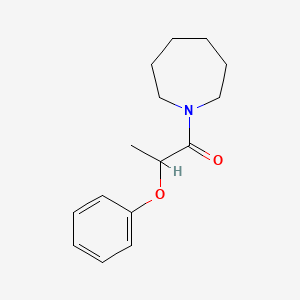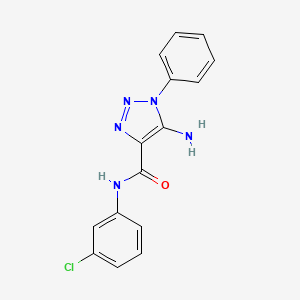
1-(2-phenoxypropanoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenoxypropanoyl)azepane, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPA is a cyclic amine that belongs to the class of azepanes. It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 g/mol.
Mécanisme D'action
1-(2-phenoxypropanoyl)azepane's mechanism of action is complex and not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D1 and D2 receptor subtypes. 1-(2-phenoxypropanoyl)azepane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-phenoxypropanoyl)azepane increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)azepane has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2-phenoxypropanoyl)azepane has been shown to increase dopamine release in the brain, leading to improved mood and motivation. 1-(2-phenoxypropanoyl)azepane has also been shown to inhibit the formation of amyloid-beta plaques in the brain, leading to improved cognitive function in animal models of Alzheimer's disease. Additionally, 1-(2-phenoxypropanoyl)azepane has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-phenoxypropanoyl)azepane in lab experiments is its ability to act as a dopamine receptor agonist. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, 1-(2-phenoxypropanoyl)azepane's ability to inhibit the formation of amyloid-beta plaques makes it a useful tool for studying Alzheimer's disease.
However, there are also limitations to using 1-(2-phenoxypropanoyl)azepane in lab experiments. One limitation is its potential toxicity. 1-(2-phenoxypropanoyl)azepane has been shown to be toxic to certain cell types at high concentrations. Additionally, 1-(2-phenoxypropanoyl)azepane's mechanism of action is not fully understood, making it difficult to interpret the results of experiments using 1-(2-phenoxypropanoyl)azepane.
Orientations Futures
There are several future directions for research on 1-(2-phenoxypropanoyl)azepane. One area of research could focus on developing more selective dopamine receptor agonists based on the structure of 1-(2-phenoxypropanoyl)azepane. This could lead to the development of more effective treatments for mood disorders such as depression.
Another area of research could focus on developing 1-(2-phenoxypropanoyl)azepane analogs with improved potency and selectivity. This could lead to the development of more effective treatments for Alzheimer's disease.
Finally, future research could focus on further elucidating the mechanism of action of 1-(2-phenoxypropanoyl)azepane. This could lead to a better understanding of the role of dopamine in the brain and the development of more effective treatments for a range of neurological disorders.
Méthodes De Synthèse
1-(2-phenoxypropanoyl)azepane can be synthesized using a variety of methods, including the reaction of 2-phenoxypropionyl chloride with azepane in the presence of a base. Another method involves the reaction of 2-phenoxypropionic acid with azepane in the presence of a dehydrating agent such as thionyl chloride. The resulting 1-(2-phenoxypropanoyl)azepane can then be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2-phenoxypropanoyl)azepane has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on 1-(2-phenoxypropanoyl)azepane's ability to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. 1-(2-phenoxypropanoyl)azepane has been shown to increase dopamine release in the brain, leading to improved mood and motivation.
Another area of research has investigated 1-(2-phenoxypropanoyl)azepane's potential as a treatment for Alzheimer's disease. Alzheimer's is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques in the brain. 1-(2-phenoxypropanoyl)azepane has been shown to inhibit the formation of these plaques, leading to improved cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13(18-14-9-5-4-6-10-14)15(17)16-11-7-2-3-8-12-16/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAAHLGLSXESJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-phenoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)
![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
![17-{[bis(2-hydroxyethyl)amino]methyl}androstan-17-ol](/img/structure/B5181498.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)
![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)